(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride
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Overview
Description
“rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride, trans” is a synthetic organic compound. It belongs to the class of cyclopropane derivatives, which are known for their unique three-membered ring structure. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride, trans” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine precursor.
Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, “rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride, trans” can be used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its amine group suggests it could interact with biological receptors or enzymes.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects. The cyclopropane ring is a common motif in many pharmaceutical agents due to its stability and unique geometry.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of “rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride, trans” would depend on its specific interactions with molecular targets. Typically, compounds with amine groups can act as ligands for receptors or enzymes, potentially modulating their activity. The cyclopropane ring may also confer unique binding properties due to its strained structure.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as a building block in organic synthesis.
Cyclopropanamine: A related compound with a similar amine group but without the additional substituents.
Cyclopropylmethylamine: Another similar compound with a different substitution pattern on the cyclopropane ring.
Uniqueness
“rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride, trans” is unique due to its specific stereochemistry and substitution pattern. The presence of the 2-methylpropyl group and the trans configuration of the cyclopropane ring distinguish it from other cyclopropane derivatives.
Properties
Molecular Formula |
C7H16ClN |
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Molecular Weight |
149.66 g/mol |
IUPAC Name |
(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-5(2)3-6-4-7(6)8;/h5-7H,3-4,8H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
HJPBRGMBTNLRMK-ZJLYAJKPSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C[C@H]1N.Cl |
Canonical SMILES |
CC(C)CC1CC1N.Cl |
Origin of Product |
United States |
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